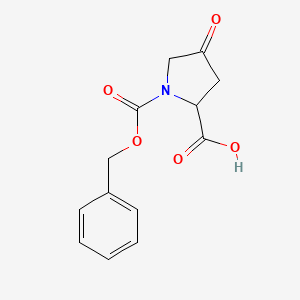

1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid

Overview

Description

1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid (CAS: 64187-47-9) is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom, a ketone at position 4, and a carboxylic acid at position 2. Its molecular formula is C₁₃H₁₃NO₅ (MW: 263.25 g/mol) . This compound is commonly used as a synthetic intermediate in peptide chemistry and pharmaceutical research. Storage conditions recommend protection from light and moisture at room temperature under an inert atmosphere . Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting pyrrolidine with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the selective formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: It is involved in the development of pharmaceuticals, particularly in the design of prodrugs and drug delivery systems.

Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties. This allows for selective reactions at other functional groups within the molecule. The compound can also participate in nucleophilic acyl substitution reactions, where the carbonyl group is activated towards nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications at Position 4

a. Hydroxyl Group Substitution

- Compound : (2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 130930-25-5)

- Structure : Replaces the 4-ketone with a hydroxyl group.

- Molecular Formula: C₁₃H₁₅NO₅ (MW: 265.26 g/mol) .

- Storage requires refrigeration (2–8°C) .

- Hazards : Toxicity via ingestion, dermal contact, or inhalation (H302, H312, H332) .

b. Methyl Group Addition

- Compound : 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid (CAS: 1934251-75-8)

- Structure : Adds a methyl group at position 2 and retains a hydroxyl at position 3.

- Molecular Formula: C₁₄H₁₇NO₅ (MW: 279.29 g/mol) .

- Impact: The methyl group introduces steric hindrance, which may reduce reactivity at position 2. No hazard data reported .

Core Ring Modifications

a. Piperidine-Based Analog

- Compound : 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid (CAS: 5618-96-2)

- Structure : Lacks the 4-oxo group.

- Molecular Formula: C₁₃H₁₅NO₄ (MW: 265.26 g/mol) .

- Impact : Absence of the ketone simplifies synthesis but reduces electrophilicity at position 4.

b. Piperazine Derivatives

- Compound : (2R)-1-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid (CAS: 954388-33-1)

- Structure : Six-membered piperazine ring with dual protecting groups (Cbz and Boc).

- Molecular Formula: Not explicitly listed; estimated MW >300 g/mol .

- Impact : Increased ring size and Boc group enhance steric bulk, influencing receptor binding in drug design.

Heterocyclic Substitutions

- Compound : 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 149506-04-7)

- Structure : Piperidine ring fused with bromopyrimidine.

- Impact : Bromine enables cross-coupling reactions (e.g., Suzuki), expanding utility in medicinal chemistry .

Comparative Data Table

Biological Activity

1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid, also known as (S)-1-((benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a compound with significant potential in pharmaceutical applications. Its unique molecular structure, represented by the formula C13H13NO5, suggests various biological activities that warrant detailed investigation.

- CAS Number: 64187-47-9

- Molecular Weight: 263.25 g/mol

- Purity: 95%

- IUPAC Name: this compound

- Structure: The compound features a pyrrolidine ring with a benzyloxycarbonyl group and a carboxylic acid moiety, contributing to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including anti-inflammatory, neuroprotective, and potential anticancer properties. Below are detailed findings from various studies.

Anti-inflammatory Activity

A study focusing on the modulation of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) has shown that compounds structurally similar to this compound can ameliorate inflammation and vascular leakage. In particular, the agonism of PPARα was linked to reduced neurodegeneration and improved vascular integrity in diabetic models .

Neuroprotective Effects

In vivo studies demonstrated that administration of related compounds resulted in decreased retinal vascular leakage in diabetic rats. This suggests a protective effect against diabetic retinopathy, a condition characterized by retinal damage due to diabetes . The ability of these compounds to cross the blood-retinal barrier and maintain efficacy without significant toxicity further supports their neuroprotective potential.

Anticancer Potential

Research into the cytotoxic effects of similar compounds revealed low cytotoxicity at high concentrations (up to 200 μM), indicating a favorable safety profile for potential therapeutic applications . The structural characteristics of the compound may enhance its selectivity towards cancer cells while minimizing harm to normal cells.

Case Studies

- Diabetic Retinopathy Model : A study utilized a streptozotocin-induced rat model to assess the efficacy of related compounds. Results indicated that systemic administration significantly reduced retinal vascular leakage, comparable to existing treatments but with fewer side effects like hepatomegaly .

- Cardiotoxicity Assessment : The compound's analogs were evaluated for their interaction with the hERG potassium channel, a common target for assessing cardiac toxicity. Findings suggested low interaction with this channel, indicating a reduced risk of cardiotoxic effects .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 64187-47-9 |

| Molecular Formula | C13H13NO5 |

| Molecular Weight | 263.25 g/mol |

| Purity | 95% |

| Biological Activity | Anti-inflammatory, Neuroprotective, Anticancer |

| Study Focus | Findings |

|---|---|

| PPARα Agonism | Ameliorated inflammation |

| Diabetic Retinopathy | Reduced retinal leakage |

| Cytotoxicity | Low at high concentrations |

| hERG Channel Interaction | Low risk of cardiotoxicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving pyrrolidine ring functionalization. A common approach includes:

- Step 1 : Introduction of the benzyloxycarbonyl (Cbz) protecting group to the pyrrolidine nitrogen using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .

- Step 2 : Oxidation of the pyrrolidine ring at the 4-position using reagents like Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane to form the 4-oxo group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Purity (>95%) can be verified via HPLC with UV detection at 210–220 nm .

Q. How is the stereochemistry of the pyrrolidine ring confirmed in this compound?

- Methodology :

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers (e.g., C2 in pyrrolidine) .

- Chiral HPLC : Using a Chiralpak® column (e.g., IA or IB) with a polar mobile phase (e.g., hexane/isopropanol) to separate enantiomers .

- Optical rotation : Compare experimental [α]D values with literature data for stereoisomers (e.g., (2S,4R) vs. (2R,4S)) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., Cbz group at N1, carboxylic acid at C2). The 4-oxo group appears as a carbonyl signal at ~205–210 ppm in ¹³C NMR .

- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch for carboxylic acid) and ~1690 cm⁻¹ (C=O from Cbz group) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₃H₁₃NO₅: theoretical [M+H]⁺ = 264.0874) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Methodology :

- Low-temperature reactions : Conduct coupling steps (e.g., Cbz protection) at 0–5°C to reduce epimerization .

- Sterically hindered bases : Use Hünig’s base (DIPEA) instead of triethylamine to limit nucleophilic attack on chiral centers .

- In situ monitoring : Track reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect free amine intermediates .

Q. What strategies are effective for resolving enantiomers of this compound for chiral drug development?

- Methodology :

- Diastereomeric salt formation : React the racemic mixture with a chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) and isolate via fractional crystallization .

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer’s ester derivative .

Q. How does the 4-oxo group influence the compound’s stability under varying pH conditions?

- Methodology :

- Stability assays : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC. The 4-oxo group may undergo keto-enol tautomerism under acidic conditions, altering reactivity .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict protonation states and tautomeric equilibria .

Q. What are the applications of this compound in peptide mimetic design?

- Methodology :

- Conformational restriction : The 4-oxo-pyrrolidine scaffold imposes rigidity, mimicking peptide β-turns. Incorporate into peptide chains via solid-phase synthesis using Fmoc/t-Bu chemistry .

- Biological activity screening : Test derivatives for protease inhibition (e.g., MMP-2/9) using fluorogenic substrates .

Q. How can computational methods predict this compound’s interactions with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding poses with enzymes (e.g., prolyl oligopeptidase). Focus on hydrogen bonding between the 4-oxo group and catalytic residues .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes .

Properties

IUPAC Name |

4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLLCMZOIFOBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.